Methyl 4-bromo-3-oxobutanoate

Overview

Description

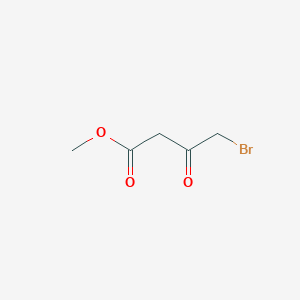

Methyl 4-bromo-3-oxobutanoate is an organic compound with the molecular formula C5H7BrO3 . It has an average mass of 195.011 Da and a monoisotopic mass of 193.957855 Da .

Synthesis Analysis

The synthesis of this compound can be achieved through the alkylation of enolate ions . This process involves the treatment of enolate ions with an alkyl halide, forming a new C−C bond and joining two smaller pieces into one larger molecule . The reaction occurs when the nucleophilic enolate ion reacts with the electrophilic alkyl halide in an S N 2 reaction and displaces the leaving group by backside attack .Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), and oxygen (O) atoms . The compound has a molecular formula of C5H7BrO3 .Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can participate in the alkylation of enolate ions . This reaction involves the treatment of enolate ions with an alkyl halide, forming a new C−C bond and joining two smaller pieces into one larger molecule .Scientific Research Applications

Chemical Reactions and Synthesis

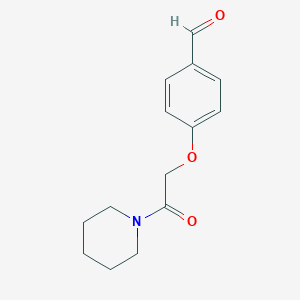

Methyl 4-bromo-3-oxobutanoate is involved in various chemical reactions and synthesis processes. For example, it undergoes a reaction with benzene in the presence of aluminum chloride, yielding several compounds including 4, 5, 4-bromo-3-oxobutanoic acid and 3,4-diphenylbutanoic acid (Kato & Kimura, 1979). Furthermore, this compound, along with its ethyl esters, has been used for the stereoselective reduction by Geotrichum candidum, showing the potential for producing chiral intermediates in high optical purity (Patel et al., 1992).

Enantioselective Catalysis

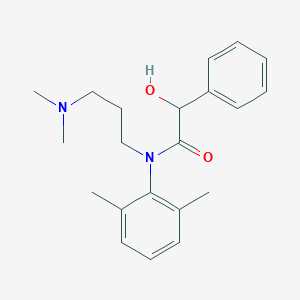

This compound is used in enantioselective catalysis. For instance, it is involved in a domino reaction with isatin-derived ketimines to construct 3-amino-2-oxindoles with a quaternary stereocentre, highlighting its role in synthesizing complex molecular structures with high enantioselectivity (Wang et al., 2014).

Biomedical Research

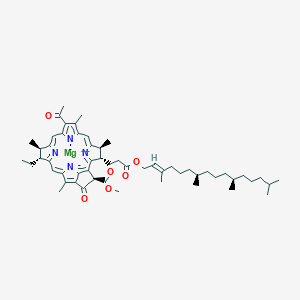

In biomedical research, this compound derivatives have been studied for their potential applications. For example, methyl 4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a derivative, has been synthesized as an important biosynthetic intermediate for tropane alkaloids (Ma et al., 2020). Another study explored the synthesis of methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a chiral intermediate of sitagliptin, indicating its importance in pharmaceutical synthesis (Zhang Xingxian, 2012).

Molecular Structure Analysis

Studies on this compound and its derivatives also focus on understanding their molecular structures. For example, research on 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, synthesized from this compound, involved analyzing its molecular structure and first order hyperpolarizability, providing insights into its potential as a nonlinear optical material (Raju et al., 2015).

Mechanism of Action

Safety and Hazards

While handling Methyl 4-bromo-3-oxobutanoate, proper safety measures should be taken due to its potential irritations on skin, eyes, and respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

The future directions of Methyl 4-bromo-3-oxobutanoate research could involve its use in diverse synthetic pathways . For instance, it could be used in the asymmetric synthesis of 1-hydroxymethylpyrrolizidine alkaloids through a stereodivergent strategy . Additionally, it could be used in efficient synthetic methodologies, such as the Cu (I)-catalyzed enantioselective addition of nitromethane .

Properties

IUPAC Name |

methyl 4-bromo-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRWOPRGDPUSDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304277 | |

| Record name | Methyl 4-bromo-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17790-81-7 | |

| Record name | NSC165240 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-bromo-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

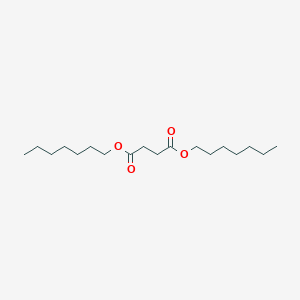

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1a,6,6a-Tetrahydrocycloprop[a]indene](/img/structure/B101376.png)

![3-[2-(2-Ethoxybut-1-enyl)benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B101380.png)

![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)

![[4-[[4-(Dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;oxalate](/img/structure/B101394.png)